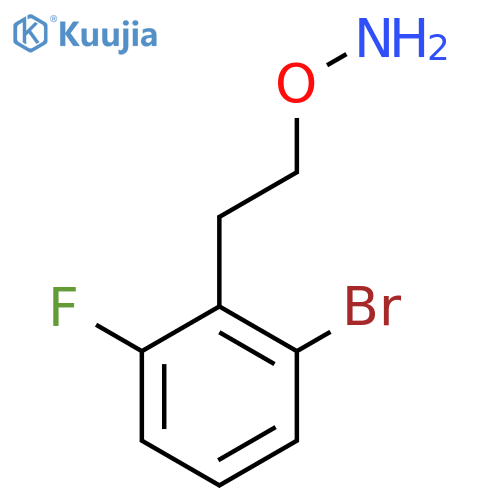

Cas no 1891681-91-6 (O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine)

1891681-91-6 structure

商品名:O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine

O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine 化学的及び物理的性質

名前と識別子

-

- O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine

- EN300-1915116

- O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine

- 1891681-91-6

-

- インチ: 1S/C8H9BrFNO/c9-7-2-1-3-8(10)6(7)4-5-12-11/h1-3H,4-5,11H2

- InChIKey: KVYPPZCEAMILQI-UHFFFAOYSA-N

- ほほえんだ: BrC1C=CC=C(C=1CCON)F

計算された属性

- せいみつぶんしりょう: 232.98515g/mol

- どういたいしつりょう: 232.98515g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 12

- 回転可能化学結合数: 3

- 複雑さ: 136

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 35.2Ų

- 疎水性パラメータ計算基準値(XlogP): 2.1

O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1915116-0.5g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 0.5g |

$946.0 | 2023-09-17 | ||

| Enamine | EN300-1915116-0.25g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 0.25g |

$906.0 | 2023-09-17 | ||

| Enamine | EN300-1915116-1g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 1g |

$986.0 | 2023-09-17 | ||

| Enamine | EN300-1915116-10g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 10g |

$4236.0 | 2023-09-17 | ||

| Enamine | EN300-1915116-0.1g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 0.1g |

$867.0 | 2023-09-17 | ||

| Enamine | EN300-1915116-1.0g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 1g |

$986.0 | 2023-06-01 | ||

| Enamine | EN300-1915116-2.5g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 2.5g |

$1931.0 | 2023-09-17 | ||

| Enamine | EN300-1915116-0.05g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 0.05g |

$827.0 | 2023-09-17 | ||

| Enamine | EN300-1915116-10.0g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 10g |

$4236.0 | 2023-06-01 | ||

| Enamine | EN300-1915116-5g |

O-[2-(2-bromo-6-fluorophenyl)ethyl]hydroxylamine |

1891681-91-6 | 5g |

$2858.0 | 2023-09-17 |

O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine 関連文献

-

Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819

-

Wenjing Lu,Yifang Gao,Yuan Jiao,Shaomin Shuang,Chenzhong Li,Chuan Dong Nanoscale, 2017,9, 11545-11552

-

Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188

-

Th. A. Steriotis,K. L. Stefanopoulos,U. Keiderling,A. De Stefanis,A. A. G. Tomlinson Chem. Commun., 2002, 2396-2397

1891681-91-6 (O-2-(2-bromo-6-fluorophenyl)ethylhydroxylamine) 関連製品

- 74187-94-3(2-hydrazinyl-5-(2-hydroxyethyl)-6-methyl-3,4-dihydropyrimidin-4-one)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 2172226-33-2(2-chloro-5-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-hydroxybutanamidobenzoic acid)

- 2229033-99-0(4-bromo-5-(1-ethynylcyclopropyl)-2-methoxyphenol)

- 1804271-08-6(6-Trifluoromethyl-1H-benzimidazole-5-sulfonyl chloride)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 2554-94-1(6-(Dimethylamino)hexanal)

- 2228980-52-5(1,1,1-trifluoro-3-(5-nitrofuran-2-yl)propan-2-one)

- 2098022-83-2(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)-N-methylethan-1-amine)

- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)

推奨される供給者

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Baoji Haoxiang Bio-technology Co.Ltd

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量